Delayed-Release Cysteamine Bitartrate (RP103) Reduces Total Daily Dose by 18% While Maintaining WBC Cystine Control vs. Immediate-Release Formulation
In a randomized controlled crossover trial comparing delayed-release cysteamine bitartrate (RP103) Q12H to immediate-release cysteamine bitartrate (Cystagon®) Q6H, the average steady-state total daily dose of RP103 was 82% of the incoming total daily dose of Cystagon® while maintaining equivalent white blood cell (WBC) cystine depletion [1]. The delayed-release formulation achieved non-inferior WBC cystine levels at a lower total daily dose, attributed to improved pharmacokinetic targeting of the small intestine absorption site [1][2].
| Evidence Dimension | Total daily dose requirement |
|---|---|
| Target Compound Data | RP103 total daily dose = 82% of Cystagon® dose |
| Comparator Or Baseline | Cystagon® (immediate-release cysteamine bitartrate) total daily dose |
| Quantified Difference | 18% dose reduction with RP103 |
| Conditions | Steady-state, crossover trial in nephropathic cystinosis patients; N=43 |
Why This Matters
An 18% reduction in total daily dose translates to lower cumulative drug exposure and potentially improved long-term safety margins in chronic therapy.
- [1] Dohil R, Fidler M, Gangoti JA, et al. A randomized controlled crossover trial with delayed-release cysteamine bitartrate in nephropathic cystinosis: effectiveness on white blood cell cystine levels and comparison of safety. J Pediatr. 2012;160(1):85-90. View Source
- [2] Langman CB, Greenbaum LA, Sarwal M, et al. A randomized controlled crossover trial with delayed-release cysteamine bitartrate in nephropathic cystinosis: effectiveness on white blood cell cystine levels and comparison of safety. Clin J Am Soc Nephrol. 2012;7(7):1112-1120. View Source
